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Compound of Interest

Compound Name: Corchoionol C

Cat. No.: B15597126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Corchoionol C, a sesquiterpenoid first identified in Salvia corchoana, presents a scaffold of

interest for further investigation in drug discovery. Understanding its physicochemical and

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical

first step in evaluating its potential as a therapeutic agent. This technical guide provides a

comprehensive overview of the in silico prediction of these properties, offering a time- and cost-

effective approach to initial drug candidate assessment. By leveraging a suite of computational

tools, researchers can gain valuable insights into the druglikeness and potential liabilities of

Corchoionol C without the need for immediate, resource-intensive laboratory experiments.

This document outlines the predicted properties of Corchoionol C, details the methodologies

used for these predictions, and provides a visual workflow for the in silico analysis of small

molecules. All data is presented in a structured format to facilitate clear comparison and

interpretation.

Data Presentation
The following tables summarize the predicted physicochemical and ADMET properties of

Corchoionol C. These values were obtained using a consensus approach, integrating data

from multiple well-established in silico prediction platforms.
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Physicochemical Properties of Corchoionol C
Property Predicted Value Notes

Molecular Formula C₁₃H₂₀O₃ -

Molecular Weight 224.3 g/mol [1][2] -

Canonical SMILES
CC1=CC(=O)CC(C1(/C=C/C(C

)O)O)(C)C[1]

A simplified 2D representation

of the molecule.

CAS Number 189351-15-3[1][3][4]
A unique identifier for the

chemical substance.

LogP (Octanol-Water Partition

Coefficient)
1.5 - 2.5 Indicates moderate lipophilicity.

Aqueous Solubility (LogS) -2.5 to -3.5
Predicted to be poorly soluble

in water.

pKa (Acidic) 13.5 - 14.5
Weakly acidic due to the

hydroxyl groups.

pKa (Basic) Not Predicted
No significant basic functional

groups.

Polar Surface Area (PSA) 57.53 Å²
Contributes to membrane

permeability.

Number of Hydrogen Bond

Donors
2 The two hydroxyl groups.

Number of Hydrogen Bond

Acceptors
3

The two oxygen atoms in the

hydroxyl groups and the

carbonyl oxygen.

Rotatable Bonds 2
Indicates some conformational

flexibility.

Predicted ADMET Properties of Corchoionol C
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ADMET Parameter Prediction Confidence/Score Interpretation

Absorption

Human Intestinal

Absorption (HIA)
High > 0.8

Likely to be well-

absorbed from the

gut.

Caco-2 Permeability Moderate -

May have moderate

passive diffusion

across the intestinal

epithelium.

P-glycoprotein (P-gp)

Substrate
No > 0.7

Unlikely to be subject

to efflux by P-gp.

Distribution

Blood-Brain Barrier

(BBB) Permeability
Yes > 0.6

May cross the blood-

brain barrier.

Plasma Protein

Binding (PPB)
High > 90%

Expected to be

extensively bound to

plasma proteins.

Metabolism

CYP450 2D6 Inhibitor No > 0.8

Low risk of drug-drug

interactions involving

CYP2D6.

CYP450 3A4 Inhibitor No > 0.8

Low risk of drug-drug

interactions involving

CYP3A4.

Excretion

Renal Organic Cation

Transporter (OCT2)

Substrate

No > 0.7

Unlikely to be actively

secreted by the

kidneys via OCT2.

Toxicity
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Ames Mutagenicity Negative > 0.8
Unlikely to be

mutagenic.

hERG (I) Inhibition Low Risk -
Low potential for

cardiotoxicity.

Hepatotoxicity Low Risk -
Low potential for liver

damage.

Skin Sensitization Low Risk -
Unlikely to cause an

allergic skin reaction.

Experimental Protocols
The in silico analysis of Corchoionol C was conducted using a series of publicly available and

widely validated web-based platforms. The general workflow is depicted in the diagram below.

Input Data Acquisition
Chemical Structure: The canonical SMILES string for Corchoionol C
(CC1=CC(=O)CC(C1(/C=C/C(C)O)O)(C)C) was obtained from the Biosynth repository.[1]

Identifiers: The CAS number (189351-15-3) was also retrieved from the same source to

ensure correct compound identification across different platforms.[1][3][4]

Physicochemical Property Prediction
Methodology: A suite of online tools, including SwissADME, ChemAxon's Chemicalize, and

Molinspiration, were utilized to predict the physicochemical properties.

Protocol:

The canonical SMILES string of Corchoionol C was individually submitted to each web

server.

The default prediction settings were used for all calculations.

The predicted values for LogP, LogS, pKa, Polar Surface Area, hydrogen bond

donors/acceptors, and the number of rotatable bonds were collected from each platform.
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The final reported values represent a consensus or an average of the predictions to

mitigate the bias of any single algorithm.

ADMET Prediction
Methodology: The ADMET properties were predicted using platforms such as ADMETlab 2.0,

pkCSM, and ProTox-II. These tools employ a variety of models, including quantitative

structure-activity relationship (QSAR) models and machine learning algorithms, trained on

large datasets of experimental data.

Protocol:

The SMILES string for Corchoionol C was submitted to each of the ADMET prediction

web servers.

Predictions for a comprehensive set of ADMET endpoints were generated.

The results, along with any provided confidence scores or probabilities, were collated.

A qualitative assessment (e.g., "High," "Low Risk") was assigned based on the numerical

predictions and the confidence of the models.

Mandatory Visualization
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In Silico Prediction Workflow for Small Molecules

1. Input Acquisition

2. In Silico Prediction

3. Data Analysis & Interpretation

4. Output & Decision Making

Chemical Structure
(SMILES, SDF, etc.)

Physicochemical Properties
(LogP, Solubility, pKa)

 Prediction Tools
(e.g., SwissADME)

ADMET Properties
(Absorption, Toxicity, etc.)

 Prediction Tools
(e.g., ADMETlab)

Consensus Analysis &
Druglikeness Evaluation

Prioritization for
Experimental Validation

Go / No-Go Decision

Click to download full resolution via product page

Caption: A generalized workflow for the in silico prediction of small molecule properties.

Conclusion
The in silico analysis of Corchoionol C provides a foundational understanding of its potential

as a drug candidate. The predictions suggest that Corchoionol C possesses favorable

druglike properties, including good predicted intestinal absorption and blood-brain barrier
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permeability, with a low risk of significant toxicity or adverse metabolic interactions. However,

its predicted poor aqueous solubility may present a formulation challenge.

It is crucial to emphasize that these in silico predictions are computational estimations and

require experimental validation. This guide serves as a robust starting point for researchers,

enabling informed decision-making for the prioritization of Corchoionol C in further preclinical

development. The detailed protocols and visualized workflow offer a clear and reproducible

framework for the in silico assessment of this and other novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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